Lepidine Isoamyl Iodide Lepidine Isoamyl Iodide
Brand Name: Vulcanchem
CAS No.:
VCID: VC3965673
InChI: InChI=1S/C15H20N.HI/c1-12(2)8-10-16-11-9-13(3)14-6-4-5-7-15(14)16;/h4-7,9,11-12H,8,10H2,1-3H3;1H/q+1;/p-1
SMILES: CC1=CC=[N+](C2=CC=CC=C12)CCC(C)C.[I-]
Molecular Formula: C15H20IN
Molecular Weight: 341.23 g/mol

Lepidine Isoamyl Iodide

CAS No.:

Cat. No.: VC3965673

Molecular Formula: C15H20IN

Molecular Weight: 341.23 g/mol

* For research use only. Not for human or veterinary use.

Lepidine Isoamyl Iodide -

Specification

Molecular Formula C15H20IN
Molecular Weight 341.23 g/mol
IUPAC Name 4-methyl-1-(3-methylbutyl)quinolin-1-ium;iodide
Standard InChI InChI=1S/C15H20N.HI/c1-12(2)8-10-16-11-9-13(3)14-6-4-5-7-15(14)16;/h4-7,9,11-12H,8,10H2,1-3H3;1H/q+1;/p-1
Standard InChI Key ARNTUHJCRZNFNO-UHFFFAOYSA-M
SMILES CC1=CC=[N+](C2=CC=CC=C12)CCC(C)C.[I-]
Canonical SMILES CC1=CC=[N+](C2=CC=CC=C12)CCC(C)C.[I-]

Introduction

Chemical Identity and Structural Characteristics

Lepidine isoamyl iodide belongs to the alkylquinoline family, a subclass of heterocyclic aromatic compounds. Its systematic IUPAC name, 1-isopentyl-4-methylquinolinium iodide, reflects its structural composition: a quinoline ring substituted with a methyl group at the 4-position and an isopentyl chain at the 1-position, counterbalanced by an iodide ion . Key identifiers include:

PropertyValue
CAS Number94319-01-4
Molecular FormulaC15H20IN\text{C}_{15}\text{H}_{20}\text{IN}
Molecular Weight341.23 g/mol
Exact Mass341.064 g/mol
LogP (Partition Coeff.)0.485
PSA (Polar Surface Area)3.88 Ų
HS Code2933499090

Synonyms for this compound include isoamy lepidine iodide, 1-iodo-3-methylbutane,4-methylquinoline, and 1-isopentyl-4-methylquinolinium iodide . The absence of reported melting or boiling points in literature suggests stability challenges under standard conditions, necessitating specialized handling .

Synthesis and Historical Context

The synthesis of lepidine isoamyl iodide traces back to 19th-century methodologies. Early works by Hoogewerff and van Dorp (1884) describe the quaternization of lepidine (4-methylquinoline) with isoamyl iodide (C5H11I\text{C}_5\text{H}_{11}\text{I}) through nucleophilic substitution . This reaction proceeds via the attack of the quinoline nitrogen on the electrophilic carbon of the alkyl iodide, forming the quaternary ammonium salt:

C10H9N+C5H11IC15H20IN\text{C}_{10}\text{H}_9\text{N} + \text{C}_5\text{H}_{11}\text{I} \rightarrow \text{C}_{15}\text{H}_{20}\text{IN}

Williams (1855, 1864) further documented variations in alkylation conditions, noting the influence of solvent polarity and temperature on yield . Modern synthetic protocols likely optimize these parameters, though detailed procedures remain proprietary among suppliers .

Physical and Chemical Properties

While thermodynamic data (e.g., melting point, density) are unreported, computational descriptors offer insight:

  • LogP = 0.485: Indicates moderate hydrophobicity, favoring solubility in organic solvents like dichloromethane or dimethylformamide .

  • PSA = 3.88 Ų: Low polar surface area aligns with poor aqueous solubility, typical of cationic aromatic compounds .

  • Exact Mass = 341.064 g/mol: Confirms isotopic purity critical for mass spectrometry applications .

Stability under elevated pressure or temperature remains unstudied, warranting caution in high-energy reaction environments.

SupplierCountryPrice (USD)PurityPackaging
Dideu Industries GroupChina$1.10/g99.00%Custom
Career Henan Chemical CoChina$1.00/kg99%1 kg
American Custom ChemicalsUSA$1323.47/25g95%25 g

Chinese suppliers dominate production, leveraging cost-efficient synthesis and bulk distribution networks . Certifications such as ISO 9001:2015 and REACH compliance underscore quality assurances .

Applications and Related Compounds

Although direct applications are sparsely documented, structural analogs suggest roles in:

  • Organic Synthesis: As a phase-transfer catalyst or ionic liquid component.

  • Pharmaceutical Intermediates: Quinoline derivatives are prevalent in antimalarial and anticancer agents .

  • Materials Science: Potential use in dye-sensitized solar cells or ionic conductors, though unverified .

Related compounds include 1-ethyl-4-methylquinolinium iodide and cyanine quinoline derivatives, hinting at broader utility in photochemistry .

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